molecular formula C16H23BN2O3 B1416421 1-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-benzoimidazole CAS No. 1807499-16-6

1-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-benzoimidazole

Cat. No.: B1416421
CAS No.: 1807499-16-6
M. Wt: 302.2 g/mol
InChI Key: WYDHLCQHZVTNMT-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-benzoimidazole is a useful research compound. Its molecular formula is C16H23BN2O3 and its molecular weight is 302.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of similar compounds incorporating the 1,3,2-dioxaborolan-2-yl moiety have been explored extensively. For example, Liao et al. (2022) studied the synthesis and characterization of a compound with a related structure, confirming its structure through spectroscopies and X-ray diffraction, further analyzed by Density Functional Theory (DFT) (Liao et al., 2022).

Microwave-Assisted Synthesis

  • Rheault et al. (2009) reported the microwave-assisted synthesis of N-substituted 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazoles, leading to a wide variety of heteroaryl-substituted benzimidazoles, demonstrating an efficient synthetic method for compounds with the dioxaborolan-2-yl group (Rheault et al., 2009).

Crystallographic and Conformational Analyses

  • Huang et al. (2021) performed crystallographic and conformational analyses on compounds including the dioxaborolan-2-yl group, utilizing DFT for molecular structure calculation. This study provides insights into the structural and electronic properties of such compounds (Huang et al., 2021).

Antimicrobial Activities

  • El-Meguid (2014) explored the antimicrobial activities of compounds containing the benzimidazole moiety, demonstrating the biological significance of such compounds. This indicates potential antimicrobial applications for compounds with structures similar to the query chemical (El-Meguid, 2014).

Applications in Organic Electronics

  • Kawashima et al. (2013) utilized a similar dioxaborolan-2-yl structure for synthesizing high-performance semiconducting polymers, indicating the potential use of such compounds in organic electronics and related fields (Kawashima et al., 2013).

Properties

IUPAC Name

1-(2-methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BN2O3/c1-15(2)16(3,4)22-17(21-15)12-6-7-14-13(10-12)18-11-19(14)8-9-20-5/h6-7,10-11H,8-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYDHLCQHZVTNMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C=N3)CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801129716
Record name 1-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801129716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807499-16-6
Record name 1-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1807499-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801129716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-benzoimidazole
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1-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-benzoimidazole
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1-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-benzoimidazole

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